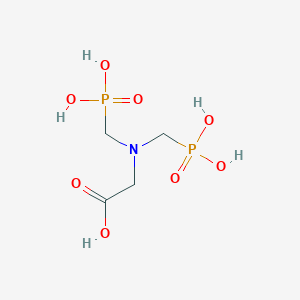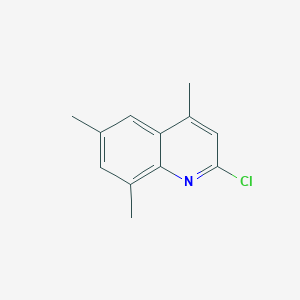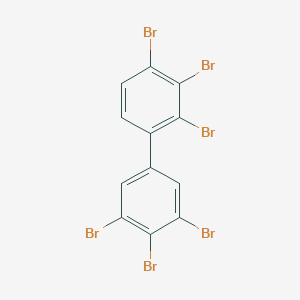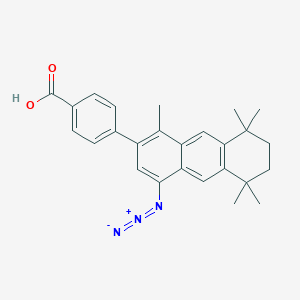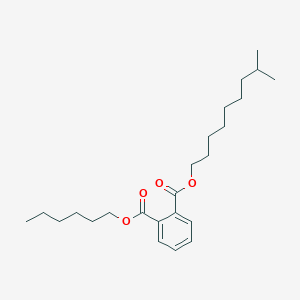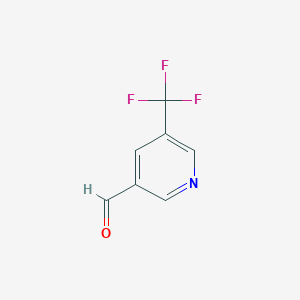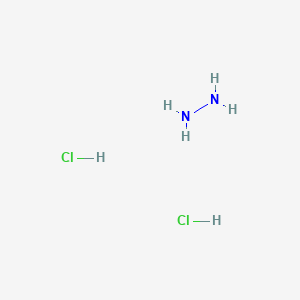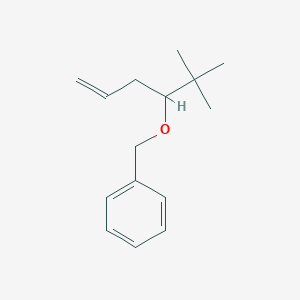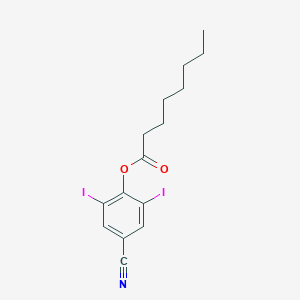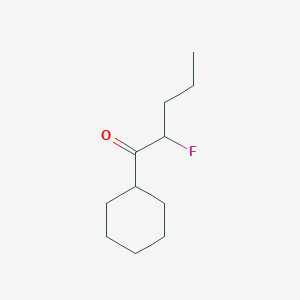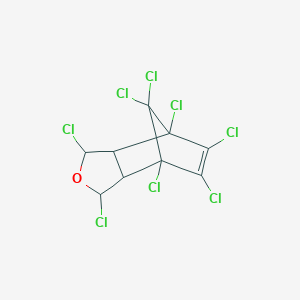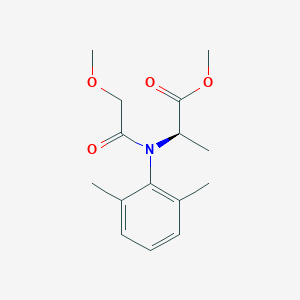
メフェノキサム
概要
説明
メフェノキサムは、メタラキシル-Mとしても知られており、フェニルアミド系に属する系統性殺菌剤です。ピチウム属やフィトフトラ属などの卵菌類によって引き起こされる病気の防除に、農業で広く使用されています。 メフェノキサムは、根腐れ病、うどんこ病、その他の真菌感染から作物を保護する効果で知られています .
科学的研究の応用
Mefenoxam has a wide range of scientific research applications, including:
作用機序
メフェノキサムは、真菌病原体におけるRNAポリメラーゼと呼ばれる酵素を阻害することで作用します。この酵素は、真菌の増殖、複製、生存に不可欠なRNAの合成に不可欠です。 メフェノキサムはRNAポリメラーゼに結合することにより、転写プロセスを阻害し、真菌の増殖と発達を抑制します .
類似の化合物:
メタラキシル: メフェノキサムは、メタラキシルのR-エナンチオマーであり、より低い適用量でより効果的です.
フララキシル: 化学構造は異なるものの、類似の特性を持つ別のフェニルアミド系殺菌剤.
オキサジキシル: 卵菌類病原体の防除に使用されるフェニルアミド系殺菌剤.
独自性: メフェノキサムの独自性は、その高い系統性と、幅広い真菌病害に対する広域スペクトル効果にあります。 植物組織内に吸収され、移行される能力により、作物を外部感染と内部感染の両方から保護するための貴重なツールとなっています .
生化学分析
Biochemical Properties
Metalaxyl-M interacts with various biomolecules, primarily enzymes and proteins involved in the synthesis of ribosomal RNA . It inhibits protein synthesis in fungi, interfering with the synthesis of ribosomal RNA
Cellular Effects
Metalaxyl-M has been shown to disturb the metabolism of organisms at different concentrations . For instance, in earthworms, it was found to cause significant changes in endogenous metabolites, such as succinate, arginine, aspartate, urea, asparagine, alanine, trimethylamine, taurine, cysteine, serine, threonine, histidine, lysine, glucose, choline, carnitine, citric acid, alpha-ketoisovaleric acid, fumaric acid, and others . These changes indicate that Metalaxyl-M can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Metalaxyl-M involves its binding to biomolecules, leading to the inhibition of the synthesis of ribosomal RNA . This results in the inhibition of protein synthesis in fungi, thereby exerting its fungicidal effects
Temporal Effects in Laboratory Settings
In laboratory settings, Metalaxyl-M has been observed to degrade within a relatively short time, with half-lives ranging from 0.27 to 10.83 days in different matrices . This indicates that the effects of Metalaxyl-M can change over time, with its fungicidal activity decreasing as it degrades .
Dosage Effects in Animal Models
In animal models, the effects of Metalaxyl-M have been observed to vary with dosage . For instance, in mice, Metalaxyl-M induced greater hepatocellular inflammatory, necrosis, and vacuolation than rac-metalaxyl at the same exposure dosage
Metabolic Pathways
Metalaxyl-M is involved in various metabolic pathways. In mice, it has been found to induce changes in several metabolic pathways, particularly in the tricarboxylic acid (TCA) and urea cycles . It also induced two lipid metabolism pathway fluctuations including glycerophospholipid metabolism, glyoxylate, and dicarboxylate metabolism .
Transport and Distribution
It is known that it is easily degraded in the environment, indicating that it may be rapidly transported and distributed within cells and tissues .
Subcellular Localization
Given its mode of action, it is likely that it localizes to the sites of ribosomal RNA synthesis within the cell .
準備方法
合成経路と反応条件: メフェノキサムは、2,6-ジメチルアニリンとクロロギ酸メチルの縮合、それに続くメトキシ酢酸との反応を含む一連の化学反応によって合成されます。 このプロセスには、エステル化、アミド化、精製など、いくつかのステップが含まれます .
工業生産方法: 工業的な環境では、メフェノキサムは、大規模な化学反応器を使用して生産されます。このプロセスには、高収率と高純度を確保するために、温度、圧力、反応時間の精密な制御が含まれます。 最終製品は、さまざまな適用方法に合わせて、濃縮物、粉末、顆粒などのさまざまな剤形に製剤化されます .
化学反応の分析
反応の種類: メフェノキサムは、加水分解、酸化、還元など、いくつかの種類の化学反応を起こします。 これらの反応は、その化学構造を変え、殺菌特性に影響を与える可能性があります .
一般的な試薬と条件:
加水分解: メフェノキサムは、水が存在すると加水分解され、対応する酸とアルコール誘導体が生成されます。
酸化: 過酸化水素などの酸化剤は、メフェノキサムを酸化して、さまざまな酸化生成物を生成することができます。
生成される主な生成物: これらの反応から生成される主な生成物には、メフェノキサムの対応する酸、アルコール、アミン誘導体が含まれます。 これらの生成物は、親化合物と比較して、異なるレベルの殺菌活性を持つ可能性があります .
4. 科学研究への応用
メフェノキサムは、以下を含む、さまざまな科学研究への応用があります。
類似化合物との比較
Metalaxyl: Mefenoxam is the R-enantiomer of metalaxyl and is more effective at lower application rates.
Furalaxyl: Another phenylamide fungicide with similar properties but different chemical structure.
Oxadixyl: A phenylamide fungicide used for controlling oomycete pathogens.
Uniqueness: Mefenoxam’s uniqueness lies in its high systemic activity and broad-spectrum effectiveness against a wide range of fungal diseases. Its ability to be absorbed and translocated within plant tissues makes it a valuable tool for protecting crops from both external and internal infections .
特性
IUPAC Name |
methyl (2R)-2-(N-(2-methoxyacetyl)-2,6-dimethylanilino)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-10-7-6-8-11(2)14(10)16(13(17)9-19-4)12(3)15(18)20-5/h6-8,12H,9H2,1-5H3/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQEIXNIJLIKNTD-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N(C(C)C(=O)OC)C(=O)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)N([C@H](C)C(=O)OC)C(=O)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8032671 | |
| Record name | Metalaxyl-M | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8032671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70630-17-0 | |
| Record name | (R)-Metalaxyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70630-17-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Metalaxyl-M [ISO:BSI] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070630170 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Metalaxyl-M | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8032671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-Alanine, N-(2,6-dimethylphenyl)-N-(2-methoxyacetyl)-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.885 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METALAXYL-M | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F1Q54ONN4H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of mefenoxam?
A1: Mefenoxam specifically targets oomycetes, such as Phytophthora and Pythium species, by inhibiting the synthesis of ribosomal RNA (rRNA) []. This inhibition disrupts protein synthesis, ultimately leading to the death of the pathogen.
Q2: How widespread is mefenoxam resistance in oomycete populations?
A4: Mefenoxam resistance has been reported in various oomycete species, including Phytophthora capsici, Phytophthora erythroseptica, Pythium aphanidermatum, and Pythium irregulare, among others [, , , ]. The prevalence of resistance varies geographically and depends on factors like fungicide usage patterns and the specific oomycete species.
Q3: What are the mechanisms behind mefenoxam resistance?
A5: Several mechanisms contribute to mefenoxam resistance, including mutations in the target site of mefenoxam, the large subunit of RNA polymerase I (RPA190) []. Additionally, increased efflux of the fungicide from the pathogen's cells, mediated by transporter proteins, can also contribute to resistance [].
Q4: Is there cross-resistance between mefenoxam and other fungicides?
A6: Cross-resistance has been observed between mefenoxam and other phenylamide fungicides, such as metalaxyl, due to their similar mode of action []. Additionally, some studies report isolates with dual resistance to mefenoxam and quinone outside inhibitor (QoI) fungicides, such as fenamidone []. This highlights the importance of implementing resistance management strategies, including fungicide rotations and mixtures with different modes of action [].
Q5: Does mefenoxam resistance affect the fitness of oomycete pathogens?
A7: The impact of mefenoxam resistance on fitness varies depending on the specific pathogen and environmental factors. Some studies suggest that resistant isolates may exhibit reduced fitness compared to sensitive isolates in the absence of fungicide selection pressure. For example, mefenoxam-resistant isolates of Pythium aphanidermatum showed less mycelial growth at higher temperatures and produced fewer oospores compared to sensitive isolates [].
Q6: Can mefenoxam-resistant isolates outcompete sensitive isolates in the absence of fungicide selection?
A8: Research on Phytophthora nicotianae indicates that resistant isolates can outcompete sensitive isolates in the absence of mefenoxam, demonstrating their competitive advantage even without fungicide selection pressure []. This highlights the potential for resistant populations to persist and spread even when mefenoxam is not used.
Q7: How can mefenoxam resistance be managed in agricultural systems?
A7: Implementing integrated pest management (IPM) strategies is crucial for managing mefenoxam resistance. This includes practices like:
- Crop rotation: Rotating crops with non-host species can help to reduce pathogen populations and minimize selection pressure for resistant isolates [].
- Fungicide rotation and mixtures: Alternating between fungicides with different modes of action and using pre-mix formulations can help delay resistance development [, , ].
- Monitoring fungicide sensitivity: Regularly testing the sensitivity of pathogen populations to mefenoxam can help guide fungicide choices and resistance management strategies [].
- Using resistant cultivars: Planting cultivars with genetic resistance to oomycete pathogens can reduce reliance on fungicides and minimize selection pressure [].
- Cultural practices: Implementing good sanitation practices, such as removing infected plant debris and improving drainage, can help limit pathogen spread and disease development [, ].
Q8: What are the alternatives to mefenoxam for controlling oomycete diseases?
A8: Several alternative fungicides are available for controlling oomycete diseases, including:
- Phosphorous acid and fosetyl-Al: These fungicides are effective against a broad range of oomycetes and have a lower risk of resistance development compared to mefenoxam [].
- Other systemic fungicides: Fungicides belonging to different chemical groups, such as carboxylic acid amides (e.g., dimethomorph) and benzamides (e.g., zoxamide), offer alternative modes of action and can be incorporated into resistance management strategies [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


